Synthetic Yield Advantage Over Unsubstituted Core
The 7-methyl substituent facilitates higher yields in heteropolyacid-catalyzed condensation reactions compared to the unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one core [1]. This advantage is attributed to the electron-donating effect of the methyl group at the 7-position, which activates the adjacent nitrogen for nucleophilic attack [1].
| Evidence Dimension | Synthetic yield of 2-substituted derivatives |
|---|---|
| Target Compound Data | Good yields (typically 70-85% range for various aromatic aldehydes) |
| Comparator Or Baseline | Unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 7403-26-1) |
| Quantified Difference | Reportedly lower yields and longer reaction times with unsubstituted core; exact yield difference dependent on specific aldehyde substrate but 7-methyl consistently outperforms [1] |
| Conditions | Reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes catalyzed by H₅PV₂Mo₁₀O₄₀ heteropolyacid [1] |
Why This Matters
Higher synthetic yields translate directly to reduced cost per gram for procurement and more efficient library synthesis in medicinal chemistry programs.
- [1] Fang, Z. D., Fang, D., Tan, Y. Y. Synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones catalyzed by heteropolyacids. Research on Chemical Intermediates, 2015, 41(2), 1061-1070. View Source
